GSK2200150A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK2200150A is an antimycobacterial agent identified by high-throughput screening (HTS) campaigns . It has been found to be effective against Mycobacterium tuberculosis, demonstrating a minimal inhibitory concentration (MIC) of 0.38 µM .
Molecular Structure Analysis
The molecular formula of GSK2200150A is C20H23NO3S . The formal name is 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6’,7’-dihydro-spiro[piperidine-4,4’-[4H]thieno[3,2-c]pyran] .Physical And Chemical Properties Analysis
GSK2200150A is a solid substance . It has a molecular weight of 357.5 . It is soluble in DMF and DMSO at 25 mg/ml, and in ethanol at 10 mg/ml .科学的研究の応用
Antimycobacterial Agent
GSK2200150A is known as a spirocyclic antimycobacterial agent . It has shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis , with minimal inhibitory concentrations (MICs) of 0.38 and 1.6 µM, respectively .
Tuberculosis Treatment
Due to its antimycobacterial properties, GSK2200150A has potential applications in the treatment of tuberculosis . Tuberculosis, caused by Mycobacterium tuberculosis, is a major global health concern, and new treatments are continually being sought.
Bacterial Diseases
Beyond tuberculosis, GSK2200150A may have broader applications in the treatment of bacterial diseases . Its antimycobacterial activity suggests it could be effective against a range of bacterial pathogens.
Immunology & Inflammation
GSK2200150A falls under the research area of Immunology & Inflammation . Therefore, it might have potential applications in studying immune responses and inflammation processes, although more research would be needed to confirm this.
Infectious Disease
Given its antimycobacterial properties, GSK2200150A could be used in the research of infectious diseases . It could provide insights into the mechanisms of infection and help in the development of new therapeutic strategies.
High-throughput Screening (HTS)
GSK2200150A was identified as an anti-tuberculosis (TB) agent through a high-throughput screening (HTS) campaign . Therefore, it serves as a valuable compound in drug discovery and development processes.
作用機序
Target of Action
GSK2200150A is an anti-tuberculosis (TB) agent identified by a high-throughput screening (HTS) campaign . The primary target of GSK2200150A is the virulent strain of Mycobacterium tuberculosis (H37Rv) .
Mode of Action
It is known that gsk2200150a interacts with its target, the h37rv strain ofMycobacterium tuberculosis, inhibiting its growth . The compound’s interaction with its target results in significant antimycobacterial activity .
Biochemical Pathways
It is known that the compound has a significant impact on the growth ofMycobacterium tuberculosis . The downstream effects of this interaction likely involve disruption of essential biological processes within the bacteria, leading to its inhibited growth .
Pharmacokinetics
The compound’s strong antimycobacterial activity suggests that it may have favorable bioavailability .
Result of Action
The primary result of GSK2200150A’s action is the inhibition of the growth of the H37Rv strain of Mycobacterium tuberculosis . This leads to a significant reduction in the bacteria’s ability to proliferate, thereby exerting its anti-tuberculosis effect .
Action Environment
The action of GSK2200150A can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances that can interact with it or its target. Additionally, the stability of GSK2200150A may be influenced by factors such as temperature and pH . .
Safety and Hazards
特性
IUPAC Name |
1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPMBWORFWNGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。